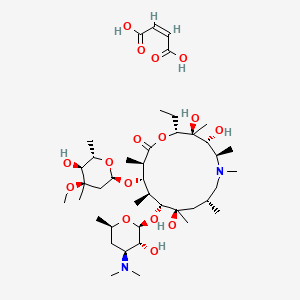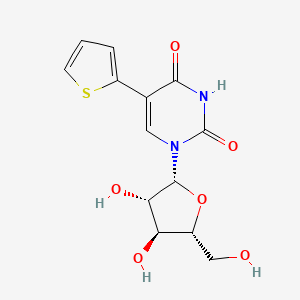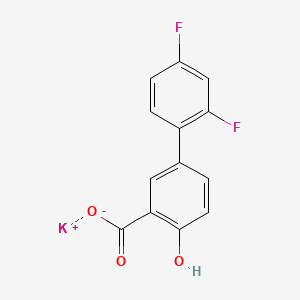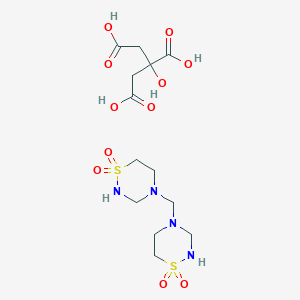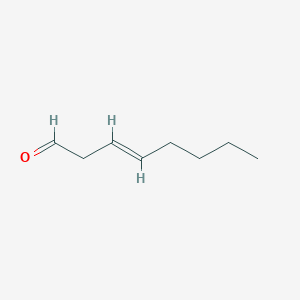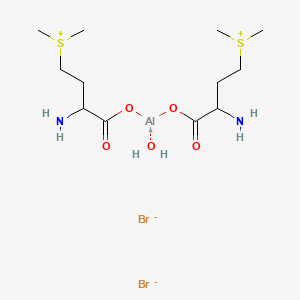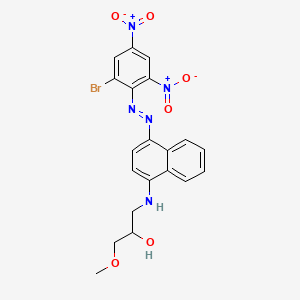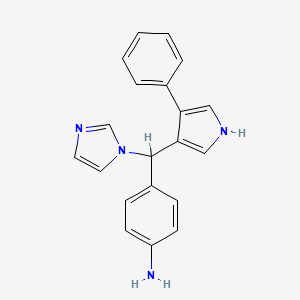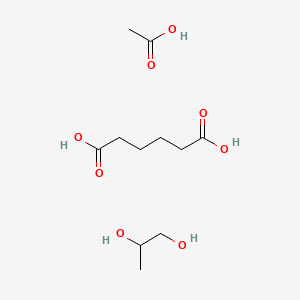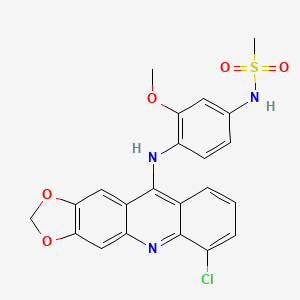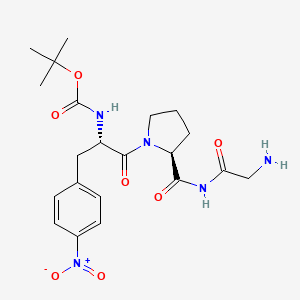
N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a tert-butoxycarbonyl (Boc) protecting group, a nitro group, and a phenylalanine derivative. These features make it a valuable subject of study in organic synthesis, medicinal chemistry, and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide typically involves multi-step organic reactions. One common approach starts with the protection of the amino group of glycine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide. This step yields N-(tert-butoxycarbonyl)glycine. Subsequently, the protected glycine is coupled with 4-nitro-3-phenyl-L-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired dipeptide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of deprotected peptides.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. The presence of the Boc protecting group can influence the compound’s stability and reactivity, while the nitro group can participate in redox reactions, affecting the overall biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar in structure but lacks the glycine and proline moieties.
N-(tert-Butoxycarbonyl)-L-alanine: Similar protecting group but different amino acid composition.
N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide: Contains a methionine residue instead of glycine.
Uniqueness
N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide is unique due to its specific combination of functional groups and amino acid residues, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88331-08-2 |
|---|---|
Molekularformel |
C21H29N5O7 |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[(2S)-2-[(2-aminoacetyl)carbamoyl]pyrrolidin-1-yl]-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H29N5O7/c1-21(2,3)33-20(30)23-15(11-13-6-8-14(9-7-13)26(31)32)19(29)25-10-4-5-16(25)18(28)24-17(27)12-22/h6-9,15-16H,4-5,10-12,22H2,1-3H3,(H,23,30)(H,24,27,28)/t15-,16-/m0/s1 |
InChI-Schlüssel |
LVXUNSXRMFZIGI-HOTGVXAUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)NC(=O)CN |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


